

# Spiro[3.3]heptane-2,6-dione fundamental properties

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## Compound of Interest

Compound Name: **Spiro[3.3]heptane-2,6-dione**

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An In-depth Technical Guide to **Spiro[3.3]heptane-2,6-dione**: A Core Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Spiro[3.3]heptane-2,6-dione** is a pivotal building block in contemporary medicinal chemistry and organic synthesis. Its rigid, three-dimensional spirocyclic structure, composed of two fused cyclobutane rings, offers a unique platform for conformational constraint. This guide provides an in-depth analysis of the fundamental properties, synthesis, reactivity, and applications of **Spiro[3.3]heptane-2,6-dione**, with a particular focus on its role in drug discovery as a saturated bioisostere of the benzene ring. Detailed experimental insights and safety protocols are also presented to equip researchers with the knowledge required for its effective utilization.

## Introduction: The Rise of a Rigid Scaffold

The quest for novel chemical entities with enhanced pharmacological profiles is a driving force in drug discovery. A key strategy in this endeavor is the use of rigid molecular scaffolds to lock flexible molecules into their bioactive conformations, thereby improving potency, selectivity, and metabolic stability. **Spiro[3.3]heptane-2,6-dione** has emerged as a high-value building block due to its unique structural attributes.<sup>[1]</sup>

The spiro[3.3]heptane core, with its non-coplanar exit vectors, has been successfully employed as a saturated bioisostere for mono-, meta-, and para-substituted benzene rings.[2][3] This has led to the development of patent-free analogs of established drugs, such as Sonidegib and Vorinostat, that retain high biological potency.[1][2] The dione functionality of **Spiro[3.3]heptane-2,6-dione** serves as a versatile handle for a wide range of chemical transformations, allowing for the synthesis of diverse libraries of spirocyclic compounds for screening and lead optimization.[1]

This guide aims to provide a comprehensive overview of the fundamental properties of **Spiro[3.3]heptane-2,6-dione**, empowering researchers to harness its full potential in their scientific pursuits.

## Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of **Spiro[3.3]heptane-2,6-dione** is essential for its effective use in synthesis and analysis.

## Physicochemical Data

The core physicochemical properties of **Spiro[3.3]heptane-2,6-dione** are summarized in the table below. It is important to note that while some properties are well-documented, others, such as the melting and boiling points, may vary depending on the purity of the sample and the experimental conditions.

Property	Value	Source
IUPAC Name	spiro[3.3]heptane-2,6-dione	<a href="#">[1]</a>
CAS Number	20061-23-8	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>7</sub> H <sub>8</sub> O <sub>2</sub>	<a href="#">[4]</a>
Molecular Weight	124.14 g/mol	<a href="#">[1]</a> <a href="#">[4]</a>
InChI Key	SPMIAKLTMJWZDX- UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[5]</a>
SMILES	O=C1CC2(C1)CC(=O)C2	<a href="#">[5]</a>
Appearance	Crystalline solid	
XLogP3-AA	-0.8	<a href="#">[4]</a>
Hydrogen Bond Donor Count	0	<a href="#">[4]</a>
Hydrogen Bond Acceptor Count	2	<a href="#">[4]</a>
Rotatable Bond Count	0	<a href="#">[4]</a>

## Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of **Spiro[3.3]heptane-2,6-dione** and its derivatives.[\[1\]](#)

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - <sup>1</sup>H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Protons on the cyclobutane rings will appear as multiplets in the aliphatic region.
  - <sup>13</sup>C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons (ketone) and the spiro carbon, in addition to the methylene carbons of the cyclobutane rings.[\[1\]](#)

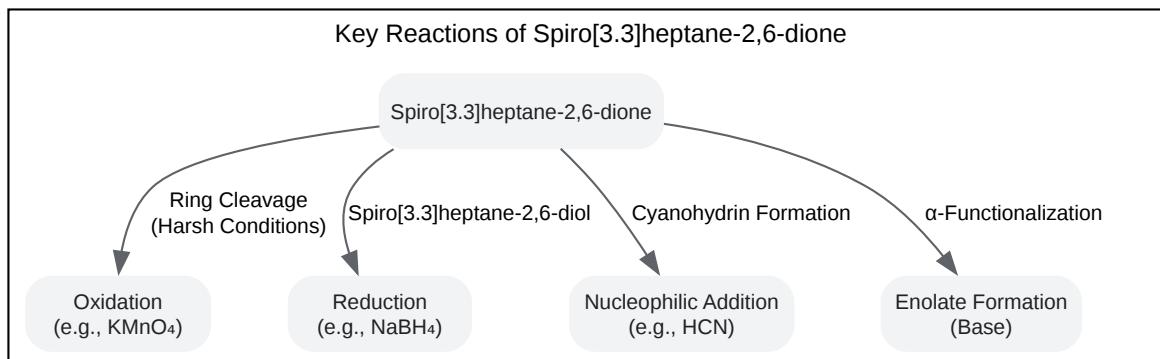
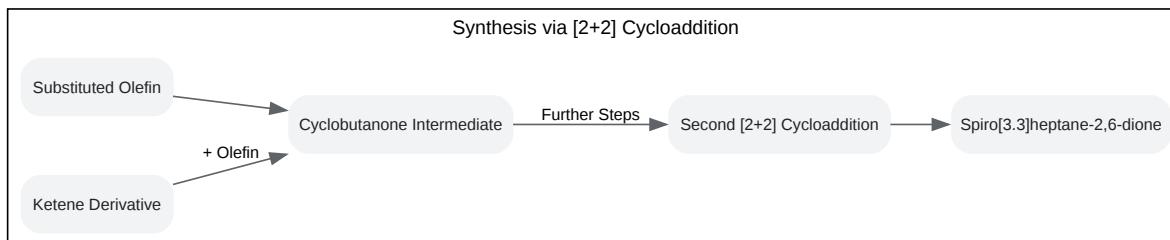
- Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong absorption band corresponding to the C=O stretching frequency of the ketone groups, typically found in the region of 1700-1750 cm<sup>-1</sup>.[\[1\]](#)
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[\[1\]](#)

## Synthesis of Spiro[3.3]heptane-2,6-dione

The construction of the spiro[3.3]heptane skeleton can be achieved through several synthetic strategies, primarily involving cyclization reactions.

### [2+2] Cycloaddition Reactions

A prominent method for constructing the cyclobutane rings of the spiro[3.3]heptane framework is through [2+2] cycloaddition reactions.[\[1\]](#) These reactions involve the union of two doubly bonded systems to form a four-membered ring and can be initiated either thermally or photochemically.[\[1\]](#) For instance, the cycloaddition of a ketene with an appropriate olefin can be a key step in forming one of the cyclobutane rings. Successive cycloadditions are then required to build the spirocyclic system.[\[6\]](#)



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